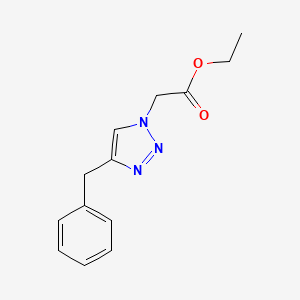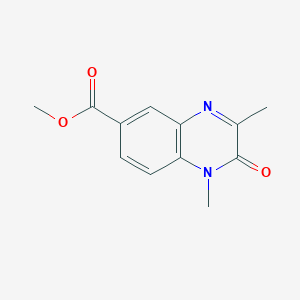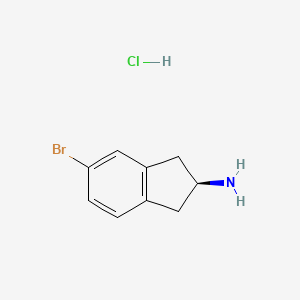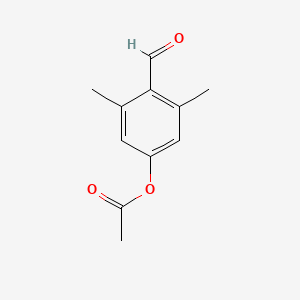
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride
Descripción general
Descripción
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a chemical compound with the CAS Number: 343319-03-9 . It has a molecular weight of 257.76 and its IUPAC name is 1-(tert-butylamino)-3-phenoxypropan-2-one hydrochloride . The compound is in solid form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is 1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a solid . Unfortunately, the search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Chemoselective Tert-Butyloxycarbonylation Reagent
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride has been explored as a reagent in chemoselective tert-butyloxycarbonylation reactions. In a study by Ouchi et al. (2002), a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, was successfully used for the tert-butyloxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, showing high yield and mild reaction conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Catalyst for Oxidation Reactions
The tert-butyl group, as part of the tert-butyl hydroperoxide (TBHP), has been used in oxidation reactions. Ratnikov et al. (2011) demonstrated that dirhodium caprolactamate efficiently generates tert-butylperoxy radicals from TBHP, effectively oxidizing phenols and anilines (Ratnikov et al., 2011).
Application in Organic Synthesis
The tert-butyl group has been incorporated in various organic synthesis applications. For example, Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of a 2‐amido substituted furan incorporating tert-butyl groups (Padwa, Brodney, & Lynch, 2003).
Role in Photocatalysis
In recent research, Wang et al. (2022) highlighted the use of a tert-butyl containing compound in photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating its role in synthesizing 3-aminochromones (Wang et al., 2022).
Hydrolytic Stability in Metal Complexes
Research by Chartres et al. (2007) on amino(polyphenolic) ligands including tert-butyl groups showed that their ZrIV complexes had notable hydrolytic stability, indicating potential applications in coordination chemistry (Chartres et al., 2007).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-phenoxypropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMOBCAVUKDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)COC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)
![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)


![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)

![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)

![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)

![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
